molecular formula C26H21ClF3N3O5S B608799 MA242 TFA CAS No. 1049704-18-8

MA242 TFA

カタログ番号: B608799
CAS番号: 1049704-18-8
分子量: 579.9752
InChIキー: YTSFRIUMZUCDMV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Historical Trajectory and Discovery of MA242 as a Chemical Entity

The discovery and initial characterization of MA242 are linked to the exploration of makaluvamine analogs. nih.gov Makaluvamines are a class of marine alkaloids known for their diverse biological properties. The identification of MA242 as a distinct chemical entity involved a structured research approach. This process included a computational search based on 3D structures to identify compounds containing the pyrroloiminoquinone scaffold, followed by structural design and chemical synthesis of analogs. nih.gov MA242 emerged from this process as a compound of interest. Its characterization as a potential biological modulator was subsequently carried out using various biochemical and cell-based assays. nih.gov

Academic Significance of MA242 in Molecular and Chemical Biology Research

MA242 holds academic significance due to its demonstrated activity as a dual inhibitor of murine double minute 2 (MDM2) and Nuclear Factor of Activated T-cells 1 (NFAT1). nih.gov MDM2 is an E3 ubiquitin ligase that plays a critical role in the regulation of the tumor suppressor protein p53, while NFAT1 is a transcription factor involved in various cellular processes, including immune responses and potentially cancer progression. nih.govresearchgate.netplos.orggenecards.org

Research utilizing MA242 has provided insights into the molecular mechanisms by which it exerts its effects. Studies have indicated that MA242 can induce MDM2 auto-ubiquitination and subsequent degradation. nih.gov Furthermore, it has been shown to repress NFAT1-mediated transcription of MDM2. nih.gov These findings highlight MA242 as a valuable chemical tool for probing the intricate regulatory loop between MDM2 and NFAT1. The use of such specific chemical inhibitors is a core approach in chemical biology to dissect complex biological pathways and understand protein function. tu-dortmund.destevens.edumit.eduuu.sesne-chembio.ch

Detailed research findings regarding MA242's interaction with its targets include molecular docking studies. These studies predicted that MA242 binds to the C-terminal RING domain of MDM2. nih.gov Specific amino acid residues within the MDM2 protein, such as HIS457 and LYS446, have been identified as key interaction points with MA242, involving hydrogen bonding. nih.gov

Current Research Landscape and Unaddressed Questions Pertaining to MA242 TFA

The current research landscape involving this compound continues to explore its effects in various biological contexts, particularly in cancer research. Studies have investigated its impact on cell proliferation and induction of apoptosis in cancer cell lines, including those with different p53 statuses. nih.govresearchgate.net In vivo studies using animal models have also been conducted to evaluate its effects on tumor growth and metastasis. nih.govresearchgate.net

Beyond its direct targets, research has also delved into the broader cellular impacts of MA242. Metabolic analysis has revealed that MA242 can influence cellular metabolism, including disrupting nicotinamide (B372718) metabolism, modifying nucleotide metabolism, and increasing cellular oxidative stress by affecting the redox balance. researchgate.net

Despite the progress made in understanding MA242's activities, ongoing research implicitly addresses several unaddressed questions. A complete understanding of the full spectrum of MA242's molecular interactions and downstream effects in various cell types and physiological conditions is still an area of active investigation. The precise mechanisms underlying its metabolic effects warrant further detailed study. Additionally, exploring the potential interplay between its MDM2/NFAT1 inhibitory activity and the observed metabolic alterations remains a subject of ongoing research. The synthesis of biotinylated MA242 has been reported for use in pulldown assays, indicating efforts to develop tools for further mechanistic studies. nih.gov Continued research is necessary to fully elucidate the potential academic and research applications of this compound as a chemical probe.

特性

CAS番号

1049704-18-8

分子式

C26H21ClF3N3O5S

分子量

579.9752

IUPAC名

7-((4-chlorobenzyl)amino)-1-tosyl-3,4-dihydropyrrolo[4,3,2-de]quinolin-8(1H)-one 2,2,2-trifluoroacetate

InChI

InChI=1S/C24H20ClN3O3S.C2HF3O2/c1-15-2-8-19(9-3-15)32(30,31)28-14-17-10-11-26-20-12-21(24(29)23(28)22(17)20)27-13-16-4-6-18(25)7-5-16;3-2(4,5)1(6)7/h2-9,12,14,27H,10-11,13H2,1H3;(H,6,7)

InChIキー

YTSFRIUMZUCDMV-UHFFFAOYSA-N

SMILES

O=C1C2=C3C(CCN=C3C=C1NCC4=CC=C(Cl)C=C4)=CN2S(=O)(C5=CC=C(C)C=C5)=O.O=C(O)C(F)(F)F

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

MA242 TFA;  MA242;  MA-242;  MA 242; 

製品の起源

United States

Synthetic Methodologies and Derivatization Strategies for Ma242

Established Synthetic Routes for the MA242 Core Structure

Research indicates that MA242 is a synthetic compound, with its synthesis and characterization reported in various studies. nih.govnih.govfrontiersin.org The MA242 free base has a distinct CAS number and molecular formula compared to MA242, suggesting that MA242 itself may exist as a salt or in a form that includes a counterion. biocat.com The chemical formula of MA242 is C₂₆H₂₁ClF₃N₃O₅S, with a molecular weight of 579.98 g/mol , while the free base is C₂₄H₂₀ClN₃O₃S with a molecular weight of 465.95 g/mol . adooq.combiocat.com This difference in formula and molecular weight points to the presence of a trifluoroacetate (B77799) counterion in MA242, consistent with the "TFA" designation. adooq.combiosynth.com

While specific, detailed multi-step synthesis pathways for the MA242 core structure are not extensively detailed in the immediately available public search results, studies mention that MA242 was synthesized and purified in research laboratories. nih.govnih.govfrontiersin.org The synthesis of related makaluvamine analogs by a structure-based approach has been reported, suggesting that the MA242 core structure may be derived from or related to this class of compounds. nih.gov General synthetic strategies for complex molecules often involve multi-step convergent or linear pathways, employing various reactions to build the target structure. researchgate.netmit.educhemrxiv.org

Multi-Step Synthesis Pathways of MA242

Use of Trifluoroacetic Acid (TFA) in MA242 Synthesis and Purification

Trifluoroacetic acid (TFA) is a strong organic acid widely used in organic chemistry due to its volatility, solubility in organic solvents, and acidic strength. fishersci.se It is commonly employed in peptide synthesis, particularly in cleavage reactions and as an ion-pairing reagent in HPLC purification. fishersci.sepeptide.com

Given that MA242 is often referred to as "MA242 TFA" and its chemical formula includes a trifluoroacetate group, it is highly probable that TFA is used during its synthesis and/or purification process. adooq.combiosynth.com In synthesis, strong acids like TFA can be used for deprotection steps or as catalysts. In purification, particularly by techniques like High-Performance Liquid Chromatography (HPLC), TFA is frequently added to the mobile phase as an ion-pairing agent to improve peak shape and separation of basic compounds. peptide.com The presence of the trifluoroacetate counterion in the isolated MA242 compound adooq.combiosynth.com strongly suggests that TFA was used in the final stages of its preparation or purification, likely during an isolation or salt-formation step. Removing residual TFA from synthesized compounds, especially peptides, is a known challenge, highlighting its strong interaction with organic molecules and chromatographic stationary phases. peptide.comresearchgate.netwaters.com

Advanced Derivatization and Analog Generation of MA242

The study of MA242 has involved the investigation of its analogs and derivatives to understand its mechanism of action and potentially develop compounds with improved properties. nih.gov Derivatization strategies typically involve modifying specific functional groups on the core structure to alter its physical, chemical, or biological characteristics.

Strategies for Functional Group Modifications of MA242 Analogs

While specific details on the functional group modifications performed on MA242 analogs are not extensively provided in the search results, the molecular structure of MA242 contains several functional groups that could be targets for modification. These include a sulfonamide group, a ketone, an amine linker, and aromatic rings. adooq.combiosynth.com Strategies for functional group modification can involve reactions such as alkylation, acylation, amidation, halogenation, or the introduction of various substituents onto the aromatic rings. The synthesis of biotin-MA242, mentioned in one study, is an example of derivatization where a biotin (B1667282) tag is attached to MA242, likely for use in binding or pull-down assays. nih.gov This indicates that the MA242 core structure can be modified to incorporate additional functionalities.

Elucidation of Molecular Mechanisms of Action and Target Engagement of Ma242

Identification and Validation of Primary Molecular Targets for MA242

MA242 has been shown to directly interact with and inhibit the activity of both MDM2 and NFAT1 proteins. This dual targeting strategy is considered novel and effective, especially for cancers where both proteins are overexpressed and contribute to poor prognosis.

MA242 Interaction with MDM2 Protein

MA242 directly binds to the MDM2 protein with high affinity. Unlike many existing MDM2 inhibitors that target the p53 binding domain, MA242 has been found to bind to the RING domain of MDM2. This interaction is crucial as the RING domain is essential for MDM2's E3 ubiquitin ligase activity, which is involved in the ubiquitination and degradation of p53 and other substrates. By binding to the RING domain, MA242 inhibits MDM2's E3 activity, suggesting a mechanism that can block ubiquitin transfer for a broad spectrum of substrates. Furthermore, MA242 induces MDM2 auto-ubiquitination and promotes its proteasomal degradation, effectively reducing MDM2 protein levels in cancer cells.

MA242 Interaction with NFAT1 Transcription Factor

In parallel to its effects on MDM2, MA242 also directly binds to the NFAT1 transcription factor with high affinity. NFAT1 is known to promote cancer cell proliferation, enhance cell cycle progression, suppress apoptosis, and induce migration and invasion. MA242 has been shown to induce the degradation of the NFAT1 protein. Beyond protein degradation, MA242 inhibits NFAT1-mediated transcription of MDM2 by disrupting the binding of NFAT1 to the MDM2 P2 promoter. This disruption represses NFAT1's ability to upregulate MDM2 expression.

Dual Inhibition Profile of MA242

The significance of MA242 lies in its ability to act as a dual inhibitor of both MDM2 and NFAT1. This dual targeting offers a distinct advantage, particularly in cancers that are resistant to inhibitors targeting only the MDM2-p53 interaction, such as those with mutant or null p53 status. MA242's dual inhibition leads to a profound reduction in the protein levels of both MDM2 and NFAT1 in cancer cells, irrespective of their p53 status. This simultaneous targeting of two key oncogenic pathways contributes to its potent anticancer activity.

Cellular Pathway Modulation by MA242

The inhibitory effects of MA242 on MDM2 and NFAT1 lead to significant modulation of various cellular pathways, impacting cell fate and behavior.

Impact of MA242 on Signal Transduction Cascades

MA242's inhibition of MDM2 and NFAT1 influences downstream signal transduction cascades. Signal transduction involves a series of molecular events that transmit a signal from the cell surface or within the cell to bring about a cellular response. By reducing the levels and activity of MDM2 and NFAT1, MA242 disrupts pathways regulated by these proteins. For instance, the inhibition of MDM2 can lead to the accumulation and activation of p53 in cells with wild-type p53, thereby activating p53-dependent signaling pathways that promote cell cycle arrest and apoptosis. Even in cells with mutant or null p53, MA242 demonstrates efficacy, indicating p53-independent mechanisms are also at play, likely through the direct inhibition of MDM2's p53-independent functions and NFAT1-mediated pathways. NFAT1 is involved in various pathways related to cell proliferation, survival, and migration. By inhibiting NFAT1, MA242 interferes with these cascades. The specific signal transduction pathways modulated by MA242 extend to those involved in cancer metabolism, such as nicotinamide (B372718) metabolism and nucleotide metabolism, and also affect cellular oxidative stress by disturbing the redox balance.

Gene Expression and Proteomic Changes Induced by MA242

Modulation of signal transduction cascades by MA242 ultimately leads to changes in gene expression and proteomic profiles within treated cells. Signal transduction pathways frequently target transcription factors that regulate gene expression. While specific comprehensive gene expression and proteomic studies directly linked solely to MA242 were not extensively detailed in the provided snippets, research on similar inhibitors and the functions of MDM2 and NFAT1 suggest likely outcomes. Changes in MDM2 and NFAT1 levels and activity due to MA242 treatment would be expected to alter the transcription of their target genes. For example, the repression of NFAT1-mediated MDM2 transcription directly impacts MDM2 gene expression. Furthermore, in p53 wild-type cells, the stabilization of p53 by MDM2 inhibition would activate the transcription of p53 target genes, such as p21, which is involved in cell cycle arrest. Proteomic changes, which involve alterations in the types and quantities of proteins within a cell, are downstream of both transcriptional and post-transcriptional regulation, as well as protein degradation. The induced degradation of MDM2 and NFAT1 proteins by MA242 represents a direct proteomic change. Changes in protein levels of downstream effectors in signal transduction pathways, such as p21 and cleaved PARP (an apoptosis marker), have also been observed following MA242 treatment. Comprehensive proteomic analysis can reveal broader protein alterations and identify novel factors affected by MA242, complementing gene expression data.

Table 1: Summary of MA242's Primary Molecular Interactions

Target ProteinMechanism of InteractionEffect on Target Protein Levels/ActivityKey Outcome
MDM2Direct binding to RING domainInduces auto-ubiquitination & degradationInhibition of E3 ligase activity, decreased levels
NFAT1Direct bindingInduces protein degradationDecreased levels
NFAT1-mediated MDM2 transcriptionDisrupts NFAT1 binding to MDM2 P2 promoterRepresses transcriptionReduced MDM2 mRNA levels

Table 2: Observed Cellular Effects of MA242 Treatment

Cellular ProcessObserved Effectp53 DependenceSource
Cell ViabilitySignificant inhibitionIndependent
ApoptosisSignificant inductionIndependent
Cell Cycle ProgressionInduction of G2 phase arrestNot specified
MDM2 Protein LevelsDecreased in a concentration-dependent mannerIndependent
NFAT1 Protein LevelsDecreased in a concentration-dependent mannerIndependent
p53 Protein LevelsIncreased in p53 wild-type cellsDependent
p21 Protein LevelsIncreasedIndependent
Cleaved PARP LevelsIncreasedIndependent

Biophysical Characterization of MA242 Binding Kinetics and Thermodynamics

Biophysical characterization provides crucial insights into the dynamic interaction between a small molecule like MA242 and its protein targets, MDM2 and NFAT1. This involves studying the rates at which binding and dissociation occur (kinetics) and the energetic forces that drive the interaction (thermodynamics).

Studies have employed various techniques to investigate the binding of MA242 to its targets. Molecular docking simulations have been utilized to predict the putative binding sites and interaction modes of MA242 with both MDM2 and NFAT1 nih.gov. For MDM2, docking studies suggest that MA242 binds to the C-terminal RING domain, with predicted interactions involving key amino acid residues such as HIS457 and LYS446 nih.gov. For NFAT1, molecular docking to the DNA binding domain (DBD) predicts direct interactions with residues like GLU532 and ASP534 through hydrogen bonding nih.gov.

Experimental approaches have corroborated these predicted interactions. Pull-down assays using biotinylated MA242 have demonstrated specific binding of MA242 to the NFAT1 DBD, confirming the direct interaction observed in docking studies nih.gov. Furthermore, cellular thermal shift assays (CETSA) have been employed to assess the engagement of MA242 with the MDM2 protein within cellular contexts nih.gov. The successful co-crystallization of the MDM2 RING domain in complex with MA242 has provided structural evidence supporting the predicted binding mode to the RING domain.

While these studies confirm the direct and high-affinity binding of MA242 to its targets and provide details on the interaction sites, specific quantitative data regarding the binding kinetics and thermodynamics of MA242 binding to MDM2 and NFAT1, such as association rate constants (k_on), dissociation rate constants (k_off), equilibrium dissociation constants (K_D) derived from techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), were not available in the consulted literature. Similarly, detailed thermodynamic parameters like changes in enthalpy (ΔH), entropy (ΔS), and free energy (ΔG) that characterize the energetic profile of the binding events were not found in a data table format within the provided sources.

Typically, binding kinetics are described by the rates of association (k_on) and dissociation (k_off), from which the equilibrium dissociation constant (K_D = k_off / k_on) is calculated, representing the affinity of the interaction. Binding thermodynamics, often assessed through ITC, provide insights into the driving forces of binding, determining whether the interaction is primarily driven by enthalpy (e.g., hydrogen bonds, van der Waals forces) or entropy (e.g., hydrophobic effect, solvent displacement). These parameters are crucial for a comprehensive understanding of the molecular interaction and can have implications for the compound's biological activity and selectivity.

Preclinical Pharmacological and Biological Investigations of Ma242

In Vitro Efficacy and Potency Studies of MA242

In vitro studies have demonstrated the potent and selective cytotoxic effects of MA242 against various cancer cell lines. medchemexpress.commedchemexpress.comnih.govfrontiersin.orgaacrjournals.orgnih.gov A key finding is the selective toxicity towards cancer cells while exhibiting minimal effects on normal cell lines. medchemexpress.commedchemexpress.comnih.govaacrjournals.orgnih.gov

Reported half-maximal inhibitory concentration (IC₅₀) values for MA242 vary depending on the cancer cell line studied. For instance, in hepatocellular carcinoma (HCC) cell lines, IC₅₀ values ranged from 0.1 to 0.31 μM. medchemexpress.commedchemexpress.comnih.gov In pancreatic cancer cell lines, MA242 showed IC₅₀ values between 0.1 and 0.4 μM, regardless of the p53 status of the cells. medchemexpress.commedchemexpress.commedchemexpress.comaacrjournals.orgnih.gov Breast cancer cell lines also exhibited sensitivity to MA242, with IC₅₀ values between 0.46 and 0.98 μM. frontiersin.org In contrast, MA242 demonstrated significantly higher IC₅₀ values in normal cell lines, such as normal human hepatocytes (4.75 to 7.33 μM) nih.gov and normal pancreatic ductal epithelial (HPDE) cells (5.81 μM) medchemexpress.commedchemexpress.comaacrjournals.orgnih.gov, indicating a favorable selectivity profile.

Table 1: In Vitro Cytotoxicity (IC₅₀) of MA242 in Various Cell Lines

Cell Line TypeExamples of Cell LinesIC₅₀ Range (μM)Source
Hepatocellular CarcinomaHepG2, SMMC-7721, Huh7, PLC/PRF/5, MHCC-97H, MHCC-LM3, Hep3B0.1 - 0.31 medchemexpress.commedchemexpress.comnih.gov
Pancreatic CancerHPAC, Panc-1, AsPC-10.1 - 0.4 medchemexpress.commedchemexpress.commedchemexpress.comaacrjournals.orgnih.gov
Breast CancerMCF7, MDA-MB-2310.46 - 0.98 frontiersin.org
Normal Human HepatocytesLO2, CL484.75 - 7.33 nih.gov
Normal Pancreatic EpithelialHPDE5.81 medchemexpress.commedchemexpress.comaacrjournals.orgnih.gov

Cell-Based Assays for MA242 Biological Activity

A variety of cell-based assays have been employed to characterize the biological activities of MA242. These assays provide insights into how the compound affects fundamental cellular processes in cancer cells. Commonly used assays include those assessing cell viability (e.g., MTT assay), colony formation, cell proliferation (e.g., BrdU incorporation assay), cell apoptosis (e.g., Annexin V-FITC apoptosis detection kit), cell cycle distribution, cell migration (e.g., wound healing assay), and cell invasion (e.g., transwell invasion assay). nih.govaacrjournals.orgnih.gov

Through these assays, MA242 has been shown to significantly inhibit cancer cell growth and proliferation in a concentration-dependent manner. nih.govaacrjournals.orgnih.gov It effectively suppresses the ability of cancer cells to form colonies. nih.govaacrjournals.orgnih.gov Furthermore, MA242 induces apoptosis, a programmed cell death pathway, and causes cell cycle arrest, particularly at the G2/M phase, thereby preventing cancer cells from dividing and multiplying. nih.govfrontiersin.orgaacrjournals.orgnih.govaacrjournals.org

Enzyme Inhibition/Activation Profiles of MA242

MA242 functions as a dual inhibitor by directly binding to both MDM2 and NFAT1 proteins with high affinity. medchemexpress.commedchemexpress.commedchemexpress.com This binding leads to the degradation of these proteins. medchemexpress.commedchemexpress.commedchemexpress.com In addition to inducing protein degradation, MA242 also inhibits the transcription of MDM2 mediated by NFAT1. medchemexpress.commedchemexpress.commedchemexpress.com

Experimental evidence supporting the direct binding of MA242 to its targets includes pull-down assays and cellular thermal shift assays. nih.gov These studies have indicated that MA242 binds to the C-terminal RING domain of MDM2. nih.govresearchgate.net Crystal structure analysis of the MDM2 RING domain in complex with MA242 revealed that MA242 binds within a hydrophobic site located near the Tyr489 residue. researchgate.net This interaction at Tyr489 may interfere with the interaction between the MDM2 RING domain and the E2-Ubiquitin complex, thereby inhibiting ubiquitin transfer. researchgate.net Molecular docking and biological studies also suggest that MA242 directly binds to the DNA binding domain (DBD) of NFAT1. nih.gov The mechanism of action involving the induction of MDM2 auto-ubiquitination has also been reported for MA242. mdpi.com

Phenotypic Screening of MA242

While detailed accounts of large-scale phenotypic screening specifically using MA242 were not extensively described in the provided information, the in vitro cell-based assays mentioned in Section 4.1.1 can be considered a form of phenotypic profiling, evaluating the effect of MA242 on various cellular phenotypes like viability, proliferation, apoptosis, migration, and invasion. The discovery of MA242 itself involved high-throughput virtual and cell-based screening approaches to identify lead compounds with the desired activity aacrjournals.orgaacrjournals.orgresearchgate.net. Additionally, MA242, being a makaluvamine analog, was part of a small library of compounds screened against neuroendocrine tumor cell lines to assess their ability to inhibit proliferation mdpi.com. These instances highlight the use of phenotypic assessments in the identification and initial characterization of MA242 and related compounds.

In Vivo Proof-of-Concept Studies with MA242 in Animal Models

Preclinical investigations have extended to in vivo studies using animal models, primarily focusing on evaluating the efficacy of MA242 in inhibiting tumor growth and metastasis. nih.govfrontiersin.orgaacrjournals.orgnih.govaacrjournals.orgmdpi.comnih.govresearchgate.net These studies provide crucial proof-of-concept data regarding the potential therapeutic benefits of MA242 in a living system.

Application of MA242 in Specific Preclinical Disease Models (e.g., in vivo cancer models)

MA242 has demonstrated significant antitumor activity in various in vivo cancer models:

Hepatocellular Carcinoma (HCC): In nude mice bearing HepG2 and Huh7 xenograft tumors, treatment with MA242 resulted in substantial inhibition of tumor growth. nih.govmdpi.comnih.gov Specifically, MA242 inhibited tumor growth by 82.1% in HepG2 xenografts and by 78.1% in Huh7 xenografts. nih.gov

Pancreatic Cancer: In orthotopic models using Panc-1 and AsPC-1 cells, MA242 effectively inhibited pancreatic tumor growth and metastasis. medchemexpress.comaacrjournals.orgnih.govmdpi.comresearchgate.netcancer-research-network.com In the Panc-1 orthotopic model, MA242 treatment at doses of 2.5 and 5 mg/kg/day resulted in 56.1% and 82.5% inhibition of tumor growth, respectively. aacrjournals.orgnih.gov In addition to its activity as a single agent, MA242 also demonstrated the ability to sensitize pancreatic cancer cells to gemcitabine (B846) treatment in vivo. medchemexpress.comaacrjournals.orgcancer-research-network.com

Breast Cancer: Studies utilizing orthotopic and patient-derived xenograft (PDX) models of breast cancer have shown that MA242 inhibits tumor growth and metastasis. frontiersin.orgaacrjournals.orgnih.gov In the MCF7 orthotopic model, MA242 treatment led to tumor growth inhibition of 54.2% and 76.7%. In the MDA-MB-231 orthotopic model, the observed inhibition was 59.5% and 74.6%. frontiersin.org

Table 2: In Vivo Tumor Growth Inhibition by MA242 in Xenograft Models

Cancer TypeCell Line / Model TypeTumor Growth Inhibition (%)Source
Hepatocellular CarcinomaHepG2 Xenograft82.1 nih.gov
Hepatocellular CarcinomaHuh7 Xenograft78.1 nih.gov
Pancreatic CancerPanc-1 Orthotopic56.1 (at 2.5 mg/kg/day) aacrjournals.orgnih.gov
Pancreatic CancerPanc-1 Orthotopic82.5 (at 5 mg/kg/day) aacrjournals.orgnih.gov
Breast CancerMCF7 Orthotopic54.2 and 76.7 frontiersin.org
Breast CancerMDA-MB-231 Orthotopic59.5 and 74.6 frontiersin.org

Pharmacodynamic Biomarkers of MA242 Activity in Preclinical Models

Pharmacodynamic studies in animal models have investigated the biological effects of MA242 treatment at the molecular level. Analysis of tumor tissues from treated animals has revealed changes in the expression levels of key proteins involved in the MDM2 and NFAT1 pathways, as well as markers of apoptosis and cell cycle regulation. medchemexpress.comnih.govfrontiersin.orgaacrjournals.orgnih.govcancer-research-network.com

Consistent findings across different cancer models include a decrease in the expression levels of both NFAT1 and MDM2 proteins in tumors following MA242 administration. medchemexpress.comnih.govfrontiersin.orgaacrjournals.orgnih.govcancer-research-network.com In tumors with wild-type p53, an increase in the expression levels of wild-type p53 and its downstream target p21 has been observed. medchemexpress.comnih.govaacrjournals.orgnih.govcancer-research-network.com Furthermore, markers of apoptosis, such as cleaved-PARP, have been found to be upregulated in tumors from MA242-treated animals, consistent with the induction of programmed cell death observed in vitro. medchemexpress.comaacrjournals.orgnih.govcancer-research-network.com TUNEL staining has also confirmed increased apoptosis in tumor tissues. aacrjournals.org

In breast cancer models, metabolic analysis identified that MA242 treatment disrupted nicotinamide (B372718) metabolism, modified nucleotide metabolism, and increased cellular oxidative stress by affecting the redox balance. frontiersin.orgnih.gov These findings suggest that MA242's activity extends to influencing cancer cell metabolism in vivo.

4.3. Comparative Analysis of MA242 with Reference Compounds in Preclinical Settings

Preclinical investigations have characterized MA242 as a dual inhibitor targeting MDM2 and NFAT1, distinguishing it mechanistically from traditional MDM2 inhibitors that primarily block the MDM2-p53 interaction. This difference is particularly relevant in the context of cancers with mutant or deficient p53, where p53-dependent MDM2 inhibitors may exhibit limited efficacy frontiersin.orgmdpi.com. MA242's mechanism involves direct binding to both MDM2 and NFAT1, leading to their degradation and inhibiting NFAT1-mediated transcription of MDM2 frontiersin.orgresearchgate.netnih.govnih.govmedchemexpress.com. This p53-independent mode of action provides a basis for its activity in various cancer models irrespective of their p53 status frontiersin.orgmdpi.comnih.govnih.govmedchemexpress.comaacrjournals.org.

Comparative studies in preclinical models have largely focused on evaluating MA242's efficacy against control groups (vehicle) and in combination with established chemotherapeutic agents like gemcitabine, particularly in pancreatic cancer models.

In vitro studies have demonstrated MA242's selective cytotoxicity against various cancer cell lines, including those from pancreatic cancer, hepatocellular carcinoma (HCC), and breast cancer, often with low micromolar or sub-micromolar IC50 values frontiersin.orgnih.govmedchemexpress.comaacrjournals.org. Notably, MA242 showed minimal cytotoxicity against normal cell lines, suggesting a degree of cancer cell selectivity nih.govmedchemexpress.comaacrjournals.org. For instance, in pancreatic cancer cell lines (HPAC, Panc-1, AsPC-1), MA242 exhibited IC50 values ranging from 0.1 to 0.4 μM, while the IC50 for normal human pancreatic ductal epithelial (HPDE) cells was significantly higher at 5.81 μM medchemexpress.comaacrjournals.org. Similarly, in HCC cell lines (HepG2, Huh7), IC50 values ranged from 0.1 to 0.31 μM, compared to 4.75 to 7.33 μM in normal hepatocyte cell lines nih.govmedchemexpress.com. In breast cancer cell lines (MCF7 and MDA-MB-231), MA242 showed IC50 values between 0.46 and 0.98 μM frontiersin.org.

The efficacy of MA242 has also been evaluated in in vivo xenograft and orthotopic tumor models. In these studies, MA242 treatment resulted in significant inhibition of tumor growth compared to vehicle-treated control groups frontiersin.orgnih.govnih.govmedchemexpress.comaacrjournals.org. For example, in a Panc-1 orthotopic pancreatic cancer model, MA242 treatment at 2.5 and 5 mg/kg/day resulted in 56.1% and 82.5% inhibition of tumor growth, respectively nih.govmedchemexpress.comaacrjournals.org. In an AsPC-1 orthotopic model, 10 mg/kg/day MA242 suppressed tumor growth by 89.5% nih.govmedchemexpress.comaacrjournals.org. In breast cancer orthotopic models, MA242 treatment (2.5 and 5 mg/kg/day) inhibited tumor growth by 54.2% and 76.7% in MCF7 models and 59.5% and 74.6% in MDA-MB-231 models compared to control mice frontiersin.org. In HCC xenograft models, MA242 (10 mg/kg/day) inhibited tumor growth by over 78% nih.govmedchemexpress.com.

Comparative analysis with standard treatments has included investigations into combining MA242 with gemcitabine in pancreatic cancer models. Preclinical data suggest that MA242 can sensitize pancreatic cancer cells to gemcitabine, leading to significantly reduced IC50 values for gemcitabine when used in combination with a low concentration of MA242 (0.05 μM) in gemcitabine-resistant cell lines nih.govaacrjournals.org. In vivo studies combining MA242 with gemcitabine have also shown enhanced inhibition of tumor growth and metastasis compared to either agent alone mdpi.comnih.govmedchemexpress.comdovepress.com.

While direct head-to-head comparative data in the same study against a broad panel of other MDM2 inhibitors or standard chemotherapies are not extensively detailed in the provided snippets, the research highlights MA242's distinct p53-independent mechanism as a key differentiator from many existing MDM2 inhibitors that rely on reactivating p53 frontiersin.orgmdpi.comresearchgate.netnih.govnih.gov. This mechanistic difference is presented as advantageous for treating cancers where p53 is mutated or non-functional frontiersin.orgmdpi.comnih.govnih.gov. Studies have also examined the binding of MA242 to the MDM2 RING domain, comparing its interaction to that of other compounds like Inulanolide A researchgate.net.

The following table summarizes some key preclinical efficacy data for MA242 compared to control or in combination, based on the available research findings:

Model (In vitro/In vivo)Cell Line / Tumor TypeComparison Group(s)Key Finding (e.g., IC50, % Inhibition)Reference
In vitroPancreatic Cancer CellsMA242 vs. Normal CellsSelective cytotoxicity (Low μM IC50 in cancer, higher in normal) medchemexpress.comaacrjournals.org
In vitroHCC CellsMA242 vs. Normal HepatocytesSelective cytotoxicity (Low μM IC50 in cancer, higher in normal) nih.govmedchemexpress.com
In vitroBreast Cancer CellsMA242IC50 values (0.46-0.98 μM) frontiersin.org
In vitroGemcitabine-Resistant Pancreatic Cancer CellsMA242 + Gemcitabine vs. GemcitabineIncreased gemcitabine sensitivity nih.govaacrjournals.org
In vivo (Orthotopic)Panc-1 (Pancreatic Cancer)MA242 (2.5, 5 mg/kg/day) vs. Vehicle56.1% and 82.5% tumor growth inhibition nih.govmedchemexpress.comaacrjournals.org
In vivo (Orthotopic)AsPC-1 (Pancreatic Cancer)MA242 (10 mg/kg/day) vs. Vehicle89.5% tumor growth inhibition nih.govmedchemexpress.comaacrjournals.org
In vivo (Orthotopic)MCF7 (Breast Cancer)MA242 (2.5, 5 mg/kg/day) vs. Control54.2% and 76.7% tumor growth inhibition frontiersin.org
In vivo (Orthotopic)MDA-MB-231 (Breast Cancer)MA242 (2.5, 5 mg/kg/day) vs. Control59.5% and 74.6% tumor growth inhibition frontiersin.org
In vivo (Xenograft)HepG2, Huh7 (HCC)MA242 (10 mg/kg/day) vs. Control>78% tumor growth inhibition nih.govmedchemexpress.com
In vivo (Orthotopic)Panc-1 (Pancreatic Cancer)MA242 + Gemcitabine vs. Single AgentsEnhanced inhibition of tumor growth and metastasis mdpi.comnih.govmedchemexpress.comdovepress.com

These findings collectively support the preclinical activity of MA242, highlighting its potential as a therapeutic agent, particularly for cancers with high MDM2 and NFAT1 expression, and its ability to function independently of p53 status, offering a potential advantage over p53-dependent MDM2 inhibitors. Its capacity to enhance the effects of gemcitabine in pancreatic cancer models also suggests potential in combination therapies.

Structure Activity Relationship Sar Studies and Rational Design of Ma242 Analogs

Identification of Key Pharmacophoric Elements within MA242

The biological activity of a molecule like MA242 is dictated by specific structural features, known as pharmacophoric elements, that interact with its biological targets, MDM2 and NFAT1. MA242 is described as a potent heterocyclic small molecule dual inhibitor. researchgate.net Its ability to bind directly to both MDM2 and NFAT1 with high affinity is central to its mechanism of action, which includes inducing protein degradation and inhibiting NFAT1-mediated transcription of MDM2. medchemexpress.commdpi.com These interactions suggest that key pharmacophoric elements within the MA242 structure are responsible for these binding events and downstream effects.

While specific details on the identified pharmacophoric elements of MA242 were not extensively detailed in the search results, the fact that it is a heterocyclic compound and binds with high affinity to two distinct proteins implies the presence of specific functional groups and their spatial arrangement are crucial for recognition and interaction with the binding sites of both MDM2 and NFAT1. Research associated with MA242 has involved pharmacophore modeling, suggesting efforts to define these critical structural features. researchgate.net

Rational Design Principles for Enhancing MA242 Potency and Selectivity

Rational design in the context of MA242 aims to create analogs with enhanced inhibitory activity against MDM2 and NFAT1 while potentially improving selectivity and reducing off-target effects. Given MA242's dual targeting nature, rational design principles would focus on structural modifications that can simultaneously optimize interactions with both proteins. Strategies for inhibiting MDM2 and NFAT1 include stimulating MDM2 auto-ubiquitination, blocking protein-protein interactions (like MDM2-p53 or NFAT1 binding to the MDM2 promoter), and inhibiting protein expression or promoting degradation. mdpi.com MA242 has been shown to induce MDM2 and NFAT1 protein degradation and inhibit NFAT1-mediated MDM2 transcription. medchemexpress.commdpi.com

Rational design of MA242 analogs would likely involve systematic modifications to the core heterocyclic scaffold and appended groups to probe the contributions of different parts of the molecule to binding affinity, dual inhibition, and downstream cellular effects such as apoptosis induction. medchemexpress.com The goal is to identify structural changes that lead to improved potency (lower IC50 values) and enhanced selectivity, as indicated by a greater difference in activity between cancer cells and normal cells. medchemexpress.com

Computational Approaches in SAR of MA242

Computational approaches play a significant role in modern SAR studies and rational drug design. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide insights into the relationship between chemical structure and biological activity and predict how modifications might affect binding to target proteins. plos.orgplos.orgnih.govnih.govalliedacademies.orgslideshare.net

While specific detailed computational studies focused solely on MA242's SAR were not provided in the search results, the involvement of pharmacophore modeling in related research suggests the application of computational methods to understand the key features required for activity. researchgate.net Computational analysis and docking studies are commonly used to guide the design of derivatives and understand their binding modes to target enzymes, which would be highly relevant to studying the interactions of MA242 and its analogs with MDM2 and NFAT1. nih.govnih.gov These methods can help prioritize which structural modifications are most likely to yield improved activity and selectivity, guiding the synthesis of new analogs.

Combinatorial Chemistry and Library Synthesis Based on the MA242 Scaffold

Combinatorial chemistry and library synthesis are powerful techniques for generating a large number of structurally related compounds efficiently, allowing for rapid exploration of chemical space around a promising scaffold like MA242. slideshare.netnih.govprovidencecollegecalicut.ac.inedelris.comrsc.org This approach involves synthesizing diverse collections (libraries) of compounds by varying substituents at different positions on a core structure.

Advanced Analytical and Characterization Techniques Applied to Ma242 Research

Spectroscopic Methods for MA242 Structural Elucidation

Spectroscopic methods play a crucial role in determining the chemical structure and properties of MA242 TFA. Techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for verifying the compound's synthesis and understanding its molecular architecture.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact mass of this compound and its potential metabolites, providing crucial information about their elemental composition. This technique allows for the differentiation of compounds with very similar nominal masses, which is essential for confirming the identity and purity of synthesized this compound and for tracking its transformation in biological systems. While specific HRMS data for this compound or its metabolites were not detailed in the provided results, MS, including tandem MS (MS/MS), is routinely used for the analysis and quantification of various compounds, including those where TFA is present as an ion-pairing agent in the mobile phase for LC-MS applications. thermofisher.comnih.govphenomenex.comwaters.comfishersci.com The use of techniques like LC-MS/MS allows for sensitive detection and quantification, which would be applicable to studying MA242 and its metabolic fate. waters.comfrontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multi-dimensional NMR techniques (such as 2D NMR like COSY, HSQC, HMBC), is vital for determining the detailed structure and conformation of this compound. researchgate.nettrigenotoul.com By analyzing the signals from atomic nuclei (commonly ¹H, ¹³C, ¹⁹F), researchers can map the connectivity of atoms and deduce the three-dimensional arrangement of the molecule. The presence of the trifluoroacetate (B77799) counterion introduces fluorine atoms, which can be probed using ¹⁹F NMR, providing additional structural information. sielc.com Although specific multi-dimensional NMR data for this compound were not provided, NMR is a standard technique for the rigorous structural confirmation of small organic molecules. Deuterated solvents, including deuterated trifluoroacetic acid, are used in NMR spectroscopy to dissolve samples while minimizing solvent signals in the spectrum. sigmaaldrich.comspectrabase.com

High-Resolution Mass Spectrometry for MA242 and its Metabolites

Chromatographic Separation Techniques for MA242 Purity and Analysis

Chromatographic methods are essential for separating this compound from impurities and for its analysis in various matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of this compound and for its isolation.

The combination of HPLC with tandem mass spectrometry (HPLC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of compounds like this compound in complex biological research matrices. waters.comfrontiersin.org HPLC separates the components of a sample, and the MS/MS detector provides high sensitivity and specificity by measuring specific mass-to-charge ratios of the parent molecule and its fragments. This is particularly important in biological studies where this compound might be present at low concentrations alongside numerous endogenous compounds. TFA is frequently used as a mobile phase additive in HPLC, especially for the separation of peptides and proteins, acting as an ion-pairing reagent that can improve peak shape and resolution. sepscience.compeptide.comshimadzu.deshimadzu.co.uk This suggests that HPLC-MS/MS methods developed for this compound would likely utilize mobile phases containing TFA. Studies have demonstrated the effectiveness of HPLC-MS/MS for quantifying compounds, including trifluoroacetic acid itself, in various water matrices with high sensitivity. phenomenex.comwaters.comphenomenex.comwindows.net

X-ray Crystallography and Cryo-EM for MA242-Target Protein Complexes

To understand how MA242 interacts with its biological targets, MDM2 and NFAT1, techniques that can visualize these interactions at an atomic level are invaluable. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are two such techniques.

X-ray crystallography can provide high-resolution three-dimensional structures of crystallized molecules, including small molecules like this compound bound to its target proteins. researchgate.netcaltech.eduvcu.edusciencemuseum.org.ukwikipedia.orgdectris.com By analyzing the diffraction pattern of X-rays passed through a crystal of the MA242-protein complex, the electron density can be mapped, revealing the precise positions of atoms and how MA242 binds to the protein. While no specific crystal structures of MA242-protein complexes were found in the provided results, X-ray crystallography is a standard method for determining the binding modes of inhibitors to their targets in drug discovery.

Cryo-EM has emerged as a powerful technique for determining the structures of biological macromolecules and their complexes, particularly for samples that are difficult to crystallize. researchgate.nettrigenotoul.comnih.govthermofisher.comnih.govinsights.bio This technique involves flash-freezing the sample in a thin layer of amorphous ice and imaging it with an electron microscope. Computational processing of numerous images from different orientations allows for the reconstruction of a high-resolution 3D structure. Cryo-EM is increasingly used to study protein-ligand interactions and conformational changes upon binding. insights.bio The application of Cryo-EM to MA242 research could involve determining the structure of MDM2 or NFAT1 in complex with MA242, providing insights into the structural basis of its inhibitory activity.

Microscopic Techniques for Cellular Localization and Distribution of MA242

Microscopic techniques are employed to investigate the distribution and localization of MA242 within cells. This is crucial for understanding how the compound reaches its intracellular targets, MDM2 and NFAT1. While specific details on the microscopic analysis of MA242 were not present in the search results, common techniques used for this purpose include fluorescence microscopy, confocal microscopy, and potentially electron microscopy, often involving labeling of the compound or its target proteins. Immunofluorescence, for example, can be used to visualize the location of target proteins like NFAT1 within different cellular compartments. proteinatlas.org By using labeled MA242 or antibodies against MA242 (if available), researchers can determine its uptake, distribution within organelles, and co-localization with its targets.

Computational Chemistry and Advanced Molecular Modeling Studies of Ma242

Molecular Docking and Dynamics Simulations of MA242-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to investigate the binding interactions between a small molecule, such as MA242 TFA, and its biological targets, typically proteins. Molecular docking predicts the preferred orientation and binding affinity of a ligand within a receptor's binding site by evaluating various poses and scoring them based on interaction energies. researchgate.netnih.gov This provides an initial understanding of how this compound might bind to its intended targets, such as MDM2 and NFAT1, for which MA242 is described as a specific dual inhibitor. medchemexpress.eu

Molecular dynamics (MD) simulations extend the analysis beyond static docking poses by simulating the time-dependent behavior of the molecular system. frontiersin.orgnih.govrsc.org These simulations account for the flexibility of both the ligand and the target protein, as well as the influence of the surrounding solvent environment. frontiersin.orgfrontiersin.orgicmab.es MD simulations can reveal the stability of the complex, conformational changes upon binding, and the nature of interactions over time, such as hydrogen bonds and binding free energies. researchgate.netfrontiersin.org This dynamic perspective is essential for understanding the nuances of this compound's interaction with its targets and can help explain experimental observations. frontiersin.org Studies have shown that MD simulations can be used to analyze aptamer structures and their interactions with targets, revealing how factors like the number of binding sites, frequency and distance of hydrogen bonds, and binding free energies affect binding force and stability under different conditions. frontiersin.org MD simulations are also used to explore protein-protein interactions and the dynamics of protein complexes. frontiersin.orgnih.govutrgv.edu

While powerful, molecular simulation methods have limitations, particularly in accurately predicting the 3D structure of molecules like aptamers based solely on sequence. frontiersin.org However, when combined with experimental techniques, such as thermofluorimetric analysis (TFA), MD simulations can be efficient for optimizing conditions and exploring underlying mechanisms of interactions. frontiersin.org MD simulations can also be used to predict the aggregation propensity of small molecules. nih.gov

Quantum Mechanical Calculations for MA242 Electronic Properties

Quantum mechanical (QM) calculations are fundamental in computational chemistry for determining the electronic structure and properties of molecules. binarystarchem.ca These calculations solve the Schrödinger equation for a molecular system, providing detailed information about electron distribution, energy levels, and molecular orbitals. youtube.com For a compound like this compound, QM calculations can provide insights into its reactivity, spectroscopic properties, and the nature of chemical bonds.

QM calculations, including DFT and ab-initio methods, are used for various applications in chemical and biochemical research, such as reaction modeling, geometry optimization, and single-point energy calculations. binarystarchem.ca They can also be used for conformational sampling of drug-like molecules to identify energetically accessible conformations, which is important for understanding molecular shape, function, and activity. binarystarchem.ca

Pharmacophore Modeling and Virtual Screening for MA242 Analogs

Pharmacophore modeling is a technique used to identify the essential 3D spatial arrangement of chemical features of a molecule that are necessary for its biological activity. nih.govdergipark.org.trrsc.org These features can include hydrogen bond donors and acceptors, hydrophobic centers, and ionizable groups. rsc.org Pharmacophore models can be developed based on the structure of known active ligands (ligand-based pharmacophore modeling) or the structure of the target protein (structure-based pharmacophore modeling). nih.govdergipark.org.trrsc.org

Once a pharmacophore model for MA242 or its interaction with a target is generated, it can be used in virtual screening (VS) to search large databases of chemical compounds for molecules that match the pharmacophore requirements. nih.govdergipark.org.trschrodinger.comnih.gov This process helps identify potential new compounds, or analogs, that are likely to exhibit similar biological activity to this compound. nih.govdergipark.org.tr Virtual screening can significantly expedite the early stages of drug discovery by computationally filtering large libraries before experimental testing. schrodinger.comatomwise.comnih.gov

Pharmacophore modeling and virtual screening workflows can be integrated with other computational methods, such as molecular docking and molecular dynamics simulations, to improve their accuracy and effectiveness. dergipark.org.trnih.gov Validation of pharmacophore models is a crucial step, often involving evaluating their performance against sets of active and inactive compounds. nih.gov

Machine Learning and AI Applications in MA242 Research

The increasing availability of biological and chemical data, coupled with advancements in algorithms and computing power, has led to the growing application of machine learning (ML) and artificial intelligence (AI) in drug discovery and research. ebi.ac.ukmednexus.orgchemrxiv.orgeuropa.euatomwise.com These technologies can be applied to various aspects of this compound research, from predicting its properties to identifying potential therapeutic applications or designing novel analogs.

Emerging Research Trajectories and Interdisciplinary Perspectives on Ma242

Novel Methodological Advancements Facilitated by MA242 Research

Research into MA242, like other peptide-based compounds, relies on a suite of advanced biochemical and cellular techniques. While the available information does not explicitly detail novel methodologies facilitated by MA242 research itself, the study of this peptide utilizes and contributes to the application of established techniques in understanding peptide behavior in biological systems. Methodologies commonly employed in studying peptides like MA242 include high-performance liquid chromatography (HPLC) for purification and analysis, often utilizing trifluoroacetic acid as an ion-pairing agent [previous result 3]. Cellular studies investigating the uptake and localization of MA242 frequently employ techniques such as confocal microscopy and fluorescence-activated cell sorting (FACS) nih.gov. These methods are crucial for elucidating how MA242 enters cancer cells and where it exerts its effects. Further research may refine these techniques or necessitate the development of new approaches to fully characterize MA242's interactions and fate within complex biological environments.

Integration of MA242 Research with Systems Biology Approaches

Systems biology aims to understand biological systems as integrated networks rather than focusing on individual components in isolation nih.govnih.gov. Given MA242's multifaceted mechanism of action involving key cellular pathways such as the p53 pathway and angiogenesis tocris.comcaymanchem.comnovoprolabs.comgmpua.com, its study is inherently relevant to a systems-level understanding of cancer biology. While the retrieved literature does not explicitly detail the integration of MA242 research with systems biology approaches (such as utilizing large-scale 'omics data or computational modeling specifically for MA242), the complexity of its biological effects suggests that systems biology frameworks could provide valuable insights. For instance, understanding how MA242 perturbs protein-protein interaction networks (like p53 and MDM2 tocris.comgmpua.com) or influences multiple nodes in angiogenic signaling pathways tocris.comcaymanchem.com could benefit from network analysis and modeling approaches common in systems biology. Future research could potentially leverage these approaches to predict synergistic effects with other therapies or identify biomarkers of response. It is important to note that "TFA" also refers to Thermodynamics-based Flux Analysis in the context of systems biology, which is a distinct concept from the chemical compound MA242 TFA nih.gov.

Bioengineering Applications of MA242 and its Derivatives

The inherent properties of peptides, including their specificity and biological activity, make them attractive candidates for bioengineering applications, particularly in the development of targeted therapeutics and delivery systems mdpi.com. MA242, as a peptide that demonstrates preferential uptake by cancer cells and possesses antitumor activity tocris.comcaymanchem.comnovoprolabs.comnih.gov, holds potential in this domain. While specific bioengineering applications of MA242 or its derivatives are not extensively detailed in the available search results, potential avenues could include the development of modified peptides with enhanced stability, targeted delivery systems to improve specificity and reduce off-target effects, or the incorporation of MA242 into biomaterials for localized therapy. Its ability to penetrate cancer cells nih.gov is a key feature that bioengineering strategies could exploit for intracellular delivery of other therapeutic molecules.

Future Directions in MA242 Analog Development and Mechanistic Research

Current research has shed light on the primary mechanisms by which MA242 exerts its antitumor effects. It functions as an inhibitor of MDM2 and NFAT1, leading to the degradation of these proteins gmpua.com. A critical aspect of its action involves binding to p53, which reduces p53's proteasomal degradation by inhibiting COP1-mediated ubiquitination, thereby increasing p53 levels and promoting cell cycle arrest and apoptosis tocris.comcaymanchem.comnovoprolabs.com. Furthermore, MA242 exhibits antiangiogenic effects by inhibiting the phosphorylation of VEGFR-2, FAK, and Akt tocris.comcaymanchem.com.

Future directions in mechanistic research may focus on a more detailed understanding of the structural basis for MA242's interactions with its multiple targets, including MDM2, NFAT1, p53, and components of the angiogenic pathway. Investigating potential off-target effects and the mechanisms of preferential uptake by cancer cells at a more granular level could also be key research areas.

The development of MA242 analogs represents a significant future trajectory. By modifying the peptide sequence or structure, researchers may aim to enhance its potency, improve its pharmacokinetic properties, increase its stability in biological environments, or alter its target specificity. Given its activity against MDM2 gmpua.com, analog development could draw parallels with strategies used for other MDM2 inhibitors. Rational design based on the growing understanding of MA242's interaction sites with its targets will be crucial for developing improved derivatives with potentially greater therapeutic efficacy and reduced toxicity.

Key Mechanistic Findings for MA242

Target/PathwayEffectConsequenceSource(s)
MDM2 and NFAT1Direct binding and induction of protein degradationInhibition of NFAT1-mediated MDM2 transcription gmpua.com
p53Binding to wild-type and mutant p53Reduced proteasomal degradation of p53 tocris.comcaymanchem.comnovoprolabs.com
COP1Inhibition of COP1-mediated ubiquitination of p53Increased p53 levels tocris.comnovoprolabs.com
Cell CycleInduction of G2/M cell cycle arrestInhibition of cancer cell proliferation tocris.comcaymanchem.comnovoprolabs.com
ApoptosisInduction of apoptosisTumor cell death tocris.comnovoprolabs.com
VEGFR-2, FAK, AktInhibition of phosphorylationAntiangiogenic effect, reduced tumor growth tocris.comcaymanchem.com
Cancer Cell UptakePreferential uptake via caveolin-mediated endocytosis (in breast cancer cells)Targeted delivery to cancer cells tocris.comnih.gov

Further research is needed to fully explore the potential of MA242 and its derivatives, including detailed investigations into its pharmacokinetics, metabolism, and potential combinations with existing therapies. The interdisciplinary nature of this research, spanning chemistry, biology, pharmacology, and potentially bioengineering and systems biology, will be essential for translating the promising in vitro and in vivo findings into clinical applications.

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